molecular formula C12H20N2O4 B2755483 5-Azaspiro[2.3]hexane hemioxalate CAS No. 1638767-88-0

5-Azaspiro[2.3]hexane hemioxalate

Cat. No. B2755483
CAS RN: 1638767-88-0
M. Wt: 256.302
InChI Key: XLVQQCLHAATQTR-UHFFFAOYSA-N
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Description

5-Azaspiro[2.3]hexane hemioxalate is a chemical compound with the CAS Number: 1638767-88-0 . It has a molecular weight of 256.3 . It is a solid at room temperature .


Synthesis Analysis

The synthesis of 5-azaspiro[2.3]hexane derivatives has been reported in a research paper . The compound was designed and synthesized from D-serine as a novel [2.3]-spiro analogue of L-Glu . This frozen amino acid derivative was designed to further limit the rotation around the C3–C4 bond present in the azetidine derivative Ia by incorporating an appropriate spiro moiety . The cyclopropyl moiety was introduced by a diastereoselective rhodium-catalyzed cyclopropanation reaction .


Molecular Structure Analysis

The IUPAC name of 5-Azaspiro[2.3]hexane hemioxalate is 5-azaspiro[2.3]hexane hemioxalate . The InChI code is 1S/2C5H9N.C2H2O4/c21-2-5(1)3-6-4-5;3-1(4)2(5)6/h26H,1-4H2;(H,3,4)(H,5,6) .


Physical And Chemical Properties Analysis

5-Azaspiro[2.3]hexane hemioxalate is a solid at room temperature . It has a molecular weight of 256.3 .

Scientific Research Applications

Lead Identification and Early Optimization in Drug Discovery

A study by Micheli et al. (2016) focused on the development of 1,2,4-triazolyl 5-azaspiro[2.4]heptanes as potent and selective dopamine D3 receptor antagonists. These compounds exhibited high selectivity and affinity, showcasing their potential in the early stages of drug development for neurological conditions. The pharmacokinetic properties of these compounds were characterized, highlighting their developability characteristics for further optimization (Micheli et al., 2016).

Synthetic Applications and Novel Compound Synthesis

Adamovskyi et al. (2014) described an unusual rearrangement of a 1-oxa-6-azaspiro[2.5]octane derivative, leading to novel 5-substituted 2-azabicyclo[3.1.0]hexanes. This process demonstrates the synthetic versatility of azaspirocyclic compounds, providing access to structurally diverse molecules with potential utility in medicinal chemistry and material science (Adamovskyi et al., 2014).

Drug Discovery Building Blocks

The synthesis of angular azaspiro[3.3]heptanes, as reported by Guerot et al. (2011), showcases the preparation of gem-difluoro and gem-dimethyl variants. These building blocks are crucial for the development of novel drug candidates, illustrating the importance of azaspirocycles in generating diverse molecular structures for library or individual preparative scale synthesis (Guerot et al., 2011).

Diversity-Oriented Synthesis

Wipf et al. (2004) explored the diversity-oriented synthesis of azaspirocycles through multicomponent condensation. This approach provides rapid access to heterocyclic 5-azaspiro[2.4]heptanes and other variants, serving as functionalized scaffolds for drug discovery. Such methodologies underscore the utility of azaspirocycles in generating compound libraries with significant biological relevance (Wipf et al., 2004).

Safety And Hazards

The safety information for 5-Azaspiro[2.3]hexane hemioxalate includes several hazard statements: H302, H315, H319, H335 . The precautionary statement is P261 . The compound is labeled with the GHS07 pictogram and the signal word is "Warning" .

properties

IUPAC Name

5-azaspiro[2.3]hexane;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C5H9N.C2H2O4/c2*1-2-5(1)3-6-4-5;3-1(4)2(5)6/h2*6H,1-4H2;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLVQQCLHAATQTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC12CNC2.C1CC12CNC2.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Azaspiro[2.3]hexane hemioxalate

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